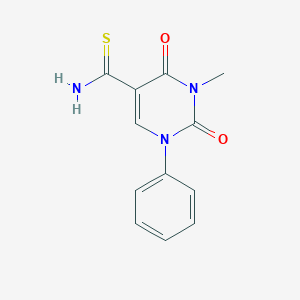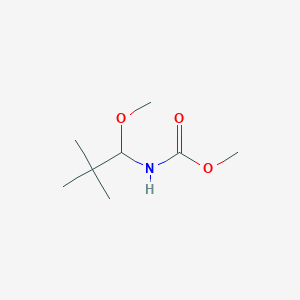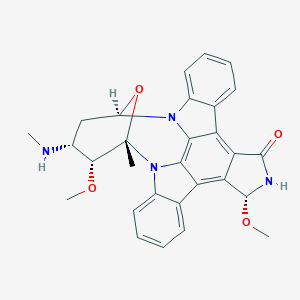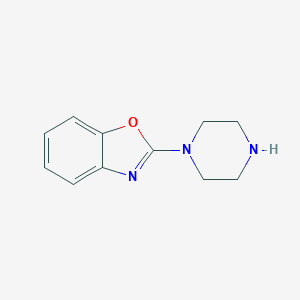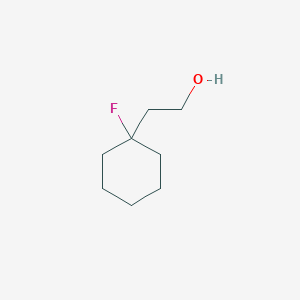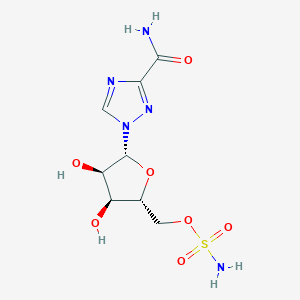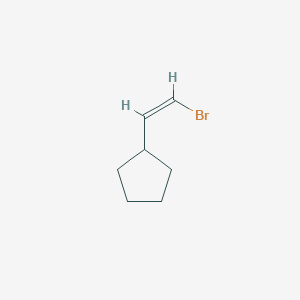
Cyclopentane, (2-bromoethenyl)-, (Z)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Bromo-2-cyclopentylethene is an organic compound characterized by the presence of a bromine atom attached to an ethene backbone, which is further substituted with a cyclopentyl group. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Bromo-2-cyclopentylethene typically involves the bromination of 2-cyclopentylethene. One common method is the addition of bromine (Br₂) to 2-cyclopentylethene in the presence of a solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and ensure the formation of the (Z) isomer.
Industrial Production Methods
On an industrial scale, the production of (Z)-1-Bromo-2-cyclopentylethene may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques like distillation or recrystallization can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-Bromo-2-cyclopentylethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Elimination Reactions: The compound can undergo dehydrohalogenation to form cyclopentylethene.
Addition Reactions: The double bond can react with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Substitution: 2-Cyclopentylethanol, 2-Cyclopentylethylamine.
Elimination: Cyclopentylethene.
Addition: 1,2-Dibromo-2-cyclopentylethane.
Aplicaciones Científicas De Investigación
Chemistry
(Z)-1-Bromo-2-cyclopentylethene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Biology and Medicine
In biological research, (Z)-1-Bromo-2-cyclopentylethene can be used to study the effects of halogenated compounds on biological systems
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (Z)-1-Bromo-2-cyclopentylethene exerts its effects depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Bromo-2-cyclopentylethene: The (E) isomer has the substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-Bromo-2-cyclopentylethane: Lacks the double bond, resulting in different reactivity and applications.
2-Bromo-1-cyclopentylethene: The position of the bromine atom is different, affecting its reactivity and the types of reactions it can undergo.
Uniqueness
(Z)-1-Bromo-2-cyclopentylethene is unique due to its (Z) configuration, which influences its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where stereochemistry is crucial.
Propiedades
Número CAS |
123240-92-6 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
Nombre IUPAC |
[(Z)-2-bromoethenyl]cyclopentane |
InChI |
InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5- |
Clave InChI |
SFHNHJWDXIHOIZ-WAYWQWQTSA-N |
SMILES |
C1CCC(C1)C=CBr |
SMILES isomérico |
C1CCC(C1)/C=C\Br |
SMILES canónico |
C1CCC(C1)C=CBr |
Sinónimos |
Cyclopentane, (2-bromoethenyl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


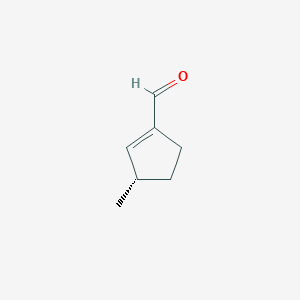

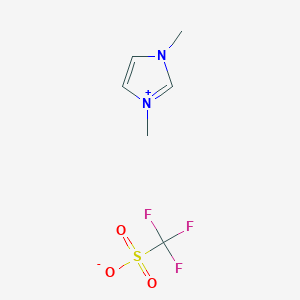
![3-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B40892.png)

